molecular formula C21H12ClN3O5S B265303 Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B265303
M. Wt: 453.9 g/mol
InChI Key: UCGUNBKZRGAMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of chromeno[2,3-c]pyrrole, which is known for its diverse biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, it has been reported to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has also been reported to have an effect on glucose metabolism and insulin sensitivity. These effects are likely due to the inhibition of PTPs, which play a key role in the regulation of these processes.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potential as an inhibitor of PTPs. This allows for the study of downstream signaling pathways that are involved in the regulation of cell growth and differentiation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time for lab experiments.

Future Directions

There are several future directions for the study of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One direction is the development of more potent and selective inhibitors of PTPs. Another direction is the study of the compound's effect on other signaling pathways that are involved in the regulation of cell growth and differentiation. In addition, further studies are needed to determine the optimal concentration and exposure time for the compound in lab experiments. Finally, the potential applications of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in medicinal chemistry should be further explored.

Synthesis Methods

The synthesis of Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported in the literature. The synthesis involves the reaction of 7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has also been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in the regulation of cell signaling pathways. Inhibition of PTPs has been shown to have therapeutic potential in the treatment of cancer, diabetes, and autoimmune diseases.

properties

Product Name

Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C21H12ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H12ClN3O5S/c1-29-20(28)11-4-2-10(3-5-11)16-15-17(26)13-8-12(22)6-7-14(13)30-18(15)19(27)25(16)21-24-23-9-31-21/h2-9,16H,1H3

InChI Key

UCGUNBKZRGAMCE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.